3-acetyl-1H-pyrazole-5-carboxylic acid chemical properties
3-acetyl-1H-pyrazole-5-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Acetyl-Pyrazole-Carboxylic Acids
Executive Summary: This guide provides a comprehensive technical overview of acetyl-pyrazole-carboxylic acids, focusing on the isomeric forms: 3-acetyl-1H-pyrazole-5-carboxylic acid and its more commercially significant isomer, 5-acetyl-1H-pyrazole-3-carboxylic acid. These compounds are versatile heterocyclic building blocks with significant applications in medicinal chemistry, most notably as key intermediates in the synthesis of advanced pharmaceuticals. This document details their chemical identity, physicochemical properties, synthesis methodologies, and key chemical transformations. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the practical causality behind experimental choices and provides validated protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery, appearing in pharmaceuticals with anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] The introduction of both acetyl and carboxylic acid functional groups onto this ring system, as seen in acetyl-1H-pyrazole-carboxylic acids, creates a molecule with three distinct points for chemical modification. This trifunctional nature makes it an exceptionally valuable building block for constructing complex molecular architectures and for use in fragment-based drug design.
Compound Identification and Critical Isomerism
A critical point of clarification for any researcher working with this compound is the distinction between its two common isomers: 3-acetyl-1H-pyrazole-5-carboxylic acid and 5-acetyl-1H-pyrazole-3-carboxylic acid. While structurally similar, their synthetic accessibility and application profiles differ significantly. The vast majority of recent literature and industrial processes, particularly those related to the synthesis of the androgen receptor inhibitor Darolutamide, focus on the 5-acetyl-1H-pyrazole-3-carboxylic acid isomer.[4][5][6]
| Feature | 3-acetyl-1H-pyrazole-5-carboxylic acid | 5-acetyl-1H-pyrazole-3-carboxylic acid |
| Structure | ![]() | ![]() |
| CAS Number | 949034-45-1 | 1297537-45-1[5][7] |
| IUPAC Name | 3-acetyl-1H-pyrazole-5-carboxylic acid | 5-acetyl-1H-pyrazole-3-carboxylic acid[4][8] |
| Molecular Formula | C₆H₆N₂O₃[7][9] | C₆H₆N₂O₃[8] |
| Molecular Weight | 154.13 g/mol [8][9] | 154.13 g/mol [8] |
| Synonyms | - | 5-Acetylpyrazole-3-carboxylic acid |
Note: Due to the overwhelming prevalence of data for the 5-acetyl isomer in recent literature, the following sections will primarily focus on this compound while drawing general principles applicable to both.
Physicochemical and Spectroscopic Properties
The physicochemical properties of these compounds are crucial for designing reaction conditions, purification strategies, and formulation studies. While experimental data for the 3-acetyl isomer is sparse, predicted values and extensive data for the 5-acetyl isomer are available.
Table of Physicochemical Properties:
| Property | Value (Predicted for 3-acetyl isomer) | Value (5-acetyl isomer) | Source |
| Physical Form | Solid | Solid | |
| Boiling Point | 479.2°C | Not Available | [9] |
| Density | 1.467 g/cm³ | Not Available | [9] |
| Flash Point | 243.6°C | Not Available | [9] |
| XlogP | - | 0.1 | [10] |
Spectroscopic Profile
Structural elucidation relies on standard spectroscopic techniques. The key expected signals are:
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¹H NMR: A singlet for the pyrazole C-H proton, a singlet for the acetyl methyl protons, and broad singlets for the N-H and O-H protons.
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¹³C NMR: Resonances for two carbonyl carbons (acetyl and carboxylic acid), distinct signals for the three pyrazole ring carbons, and a signal for the acetyl methyl carbon.
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IR Spectroscopy: Characteristic stretches for O-H (broad), N-H, C=O (ketone), and C=O (carboxylic acid).
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Mass Spectrometry: A molecular ion peak corresponding to the exact mass (Monoisotopic Mass: 154.03784 Da).[10]
Synthesis Methodologies
The synthesis of acetyl-pyrazole-carboxylic acids typically follows the Knorr pyrazole synthesis pathway, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The regioselectivity of the cyclization determines which isomer is formed.
General Synthetic Strategy: Knorr Pyrazole Synthesis
The core of the synthesis involves the reaction of a hydrazine with an appropriate 1,3,5-tricarbonyl equivalent. The choice of starting materials is paramount for directing the regiochemical outcome to yield the desired isomer.
Caption: General workflow for Knorr pyrazole synthesis.
Field-Proven Protocol: Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid
The following multi-step protocol is adapted from patented industrial processes, demonstrating a robust and scalable method.[4][5][6] The causality for this specific pathway lies in its use of readily available starting materials and conditions that favor high yield and purity, which are critical for pharmaceutical manufacturing.
Step 1: Claisen Condensation
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Objective: To form the key 1,3-dicarbonyl intermediate.
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Protocol:
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Suspend potassium tert-butoxide in a suitable aprotic solvent like toluene and cool the mixture to 5-10°C. Rationale: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone. Low temperature controls the exothermicity of the reaction.
-
Add 3,3-dimethoxybutan-2-one dropwise to the cooled suspension. Rationale: The methoxy groups serve as a protecting group for the ketone, preventing self-condensation and directing the reaction.
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After stirring, add diethyl oxalate dropwise at 10-15°C. Rationale: Diethyl oxalate is the electrophile that acylates the enolate, forming the desired β-diketoester scaffold.
-
Stir for 4 hours, allowing the condensation to complete. The product precipitates as a potassium salt.
-
Isolate the solid intermediate by filtration.
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Step 2: Cyclization with Hydrazine
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Objective: To form the pyrazole ring.
-
Protocol:
-
Add the filtered solid from Step 1 to water and cool the mixture to 5-10°C.
-
Slowly add a solution of hydrazine monohydrochloride. Rationale: Hydrazine is the dinucleophile that first condenses with one carbonyl group and then cyclizes onto the second to form the heterocyclic ring.
-
Stir for 4 hours at low temperature.
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Step 3: Hydrolysis and Isolation
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Objective: To hydrolyze the ester and isolate the final carboxylic acid product.
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Protocol:
-
Adjust the pH of the reaction mixture with hydrochloric acid to precipitate the product. Rationale: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium.
-
Stir for 4 hours to ensure complete precipitation.
-
Filter the solid, wash with water, and dry.
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For further purification, the crude product can be recrystallized from a solvent like tetrahydrofuran (THF) to achieve high purity (e.g., >99% by HPLC).[5]
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Chemical Reactivity and Transformations
The molecule's three functional groups offer independent handles for a variety of chemical transformations, making it a versatile synthetic intermediate.
Caption: Key reaction pathways for Acetyl-Pyrazole-Carboxylic Acid.
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Reactions at the Carboxylic Acid Group: This is often the primary site for coupling reactions. It can be readily converted to esters via Fischer esterification, or to amides using standard peptide coupling reagents (e.g., HATU, EDCI) or after conversion to an acid chloride with thionyl chloride (SOCl₂).[3]
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Reactions involving the Acetyl Group: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation is a key step in the synthesis of Darolutamide.[5] The acetyl group can also be protected as a ketal if reactions at other sites require harsh conditions that the ketone would not tolerate.
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Reactions on the Pyrazole Ring: The N-H of the pyrazole ring can be deprotonated with a suitable base and alkylated or arylated to install substituents at the N1 position. This is another critical transformation for building more complex pharmaceutical intermediates.
Applications in Drug Discovery and Materials Science
The primary and most well-documented application of 5-acetyl-1H-pyrazole-3-carboxylic acid is in the pharmaceutical industry.
Case Study: Synthesis of Darolutamide
5-Acetyl-1H-pyrazole-3-carboxylic acid is the essential starting material for the synthesis of Darolutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[5][6] Its role highlights the industrial importance of having a scalable and pure source of this building block.
Caption: Simplified workflow showing the role of the title compound in Darolutamide synthesis.
Broader Potential
Beyond this specific application, the inherent reactivity and biological relevance of the pyrazole core suggest wider potential.[9]
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Medicinal Chemistry: The molecule is a valuable fragment for generating libraries of novel compounds for screening against various biological targets. The pyrazole core is a known bioisostere for other aromatic systems and can improve metabolic stability or receptor binding.[11]
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Materials Science: Pyrazole derivatives are explored for their applications in polymers and as ligands for metal complexes, suggesting that this compound could be used to create functional materials.[9]
Conclusion
3-Acetyl-1H-pyrazole-5-carboxylic acid and its isomer, 5-acetyl-1H-pyrazole-3-carboxylic acid, are highly valuable heterocyclic compounds. Their trifunctional nature provides a robust platform for diverse chemical modifications, enabling the efficient construction of complex molecules. The well-established role of the 5-acetyl isomer as a key building block in the industrial synthesis of Darolutamide underscores its importance in modern drug development. For researchers and scientists, a thorough understanding of the distinct properties, synthesis, and reactivity of these isomers is essential for leveraging their full potential in creating next-generation pharmaceuticals and advanced materials.
References
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- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 5. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
- 7. 3-Acetyl-1H-pyrazole-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Buy 3-acetyl-1H-pyrazole-5-carboxylic acid | 949034-45-1 [smolecule.com]
- 10. PubChemLite - 3-acetyl-1h-pyrazole-5-carboxylic acid (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]

